2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide
Description
Its structure features a fused thiazolo-pyrimidine core with a 4-ethoxyphenyl substituent at position 3, a thioxo group at position 2, and a thioacetamide-linked phenyl group at position 3.
Molecular Formula: C₂₁H₁₈N₄O₃S₃
Molecular Weight: 470.58 g/mol
Key Features:
Properties
CAS No. |
933233-19-3 |
|---|---|
Molecular Formula |
C21H18N4O3S3 |
Molecular Weight |
470.58 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-2-28-15-10-8-14(9-11-15)25-18-17(31-21(25)29)19(27)24-20(23-18)30-12-16(26)22-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
NHIKOAJCLPAVAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide (CAS Number: 1021225-94-4) belongs to a class of thiazolo[4,5-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 484.6 g/mol . It features a complex structure that includes a thiazolo-pyrimidine core and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3S3 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 1021225-94-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazolo[4,5-d]pyrimidine derivatives. These compounds have shown effectiveness against a range of pathogens, including multidrug-resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.
In an in vitro study, derivatives were screened against various strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity compared to standard antibiotics. For instance, compounds with ethoxy groups showed improved interactions with bacterial enzymes, leading to increased efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In a study utilizing the A549 lung adenocarcinoma cell line, the compound demonstrated significant cytotoxicity at concentrations as low as 100 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against resistant strains.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Findings : Compounds showed zones of inhibition greater than 15 mm against E. coli and P. aeruginosa.
- Study on Anticancer Properties :
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethoxy vs. Thioacetamide vs. Benzylidene: The thioacetamide linker in the target compound may enable stronger hydrogen bonding compared to the trimethoxybenzylidene group in , which relies on C–H···O interactions for crystal packing .
Synthetic Efficiency :
- Microwave-assisted synthesis () typically achieves higher yields and purity than conventional methods (), though the target compound’s synthesis route remains unspecified .
Thermal and Structural Stability: Methyl-substituted analogs () exhibit higher melting points (>400 K) than the target compound, suggesting improved thermal stability .
Q & A
What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be systematically optimized?
Answer : The compound can be synthesized via multi-step condensation reactions. For example, reflux thioxo-pyrimidine precursors with chloroacetic acid and aromatic aldehydes in a 1:1 acetic acid/acetic anhydride mixture, followed by recrystallization (ethyl acetate/ethanol) to obtain pure crystals . To optimize yields, employ a factorial design of experiments (DoE) to test variables like molar ratios, temperature, and reflux duration. Use response surface methodology to identify optimal conditions, reducing trial-and-error approaches .
How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for molecular conformation?
Answer : Apply hybrid computational-experimental workflows , such as ICReDD’s reaction design framework. Perform DFT calculations to predict molecular geometry (e.g., pyrimidine ring puckering) and compare with X-ray crystallography data. Discrepancies in dihedral angles (>0.2 Å deviations) may require incorporating solvent effects or dynamic simulations into computational models .
What advanced purification strategies are effective for isolating this compound from structurally similar byproducts?
Answer : Use gradient recrystallization with ethyl acetate/ethanol solvent pairs to exploit solubility differences . For challenging separations, employ preparative HPLC with a C18 column and a mobile phase optimized via phase-solubility diagrams. Confirm purity via high-resolution mass spectrometry and TLC (chloroform:methanol 9:1) .
How should researchers design experiments to evaluate the impact of substituent variations (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) on bioactivity?
Answer : Synthesize derivatives using substituted benzaldehyde precursors . Assess activity via dose-response assays (e.g., antimicrobial MIC tests) with positive/negative controls. Use ANOVA to compare results, focusing on structural features like dihedral angles (>80° vs. <50°) that may affect membrane permeability .
What methodologies are recommended to analyze hydrogen-bonding networks and predict solid-state stability?
Answer : Perform single-crystal X-ray diffraction to identify intermolecular interactions (e.g., C—H···O bifurcated bonds forming chains ). Quantify packing efficiency using Mercury software’s void volume analysis. Predict hygroscopicity by assessing H-bond donor/acceptor density .
How can statistical experimental design improve synthesis reproducibility?
Answer : Use Plackett-Burman screening to identify critical variables (e.g., catalyst loading, solvent polarity). Follow with a central composite design to refine parameters, ensuring robust reaction conditions and reducing batch-to-batch variability .
What strategies elucidate the role of the thioxo group in reactivity and binding interactions?
Answer : Synthesize oxygen analogs (e.g., oxo-substituted derivatives) and compare kinetics via UV-Vis assays. Analyze sulfur’s electronegativity impact using X-ray electron density maps. Perform molecular docking to predict binding affinity differences in target proteins .
How can scale-up from milligram to gram-scale maintain purity?
Answer : Use flow chemistry with in-line IR monitoring for reaction control. Post-synthesis, apply centrifugal partition chromatography for high-purity isolation. Optimize crystallization solvents using kinetic solubility profiles .
What analytical techniques validate stereochemical configuration at chiral centers?
Answer : Combine X-ray crystallography for absolute configuration determination with chiral HPLC (Chiralpak AD-H column) and optical rotation measurements. For dynamic systems, use variable-temperature NMR to assess conformational interconversion .
How can computational modeling predict pH-dependent degradation pathways?
Answer : Perform DFT calculations to identify labile bonds (e.g., thioether linkages). Simulate hydrolysis pathways at varying pH levels and validate with accelerated stability studies (HPLC-UV tracking degradation products). Correlate half-lives with computational predictions .
Key Distinctions:
- Basic Questions : Focus on synthesis, purification, and structural characterization (e.g., FAQs 1, 3, 9).
- Advanced Questions : Involve computational modeling, statistical optimization, and mechanistic studies (e.g., FAQs 2, 4, 6, 10).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
